2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes aromatic rings, sulfonamide, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acylation Reaction: The sulfonamide intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine in the presence of an acylating agent such as acetyl chloride or acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings and methoxy group.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interactions between sulfonamide-containing molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)acetamide: A simpler analog with similar structural features but lacking the sulfonamide group.
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Another related compound with a different substituent on the nitrogen atom.
Uniqueness
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both sulfonamide and acetamide functional groups, which can confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-19-8-7-11-24(20(19)2)27(32(29,30)23-9-5-4-6-10-23)18-25(28)26-17-16-21-12-14-22(31-3)15-13-21/h4-15H,16-18H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXDSSPZRDYWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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